MitoNeoD
Description
Significance of Mitochondrial Reactive Oxygen Species (O₂⋅−) in Cellular Homeostasis and Dysfunction
Mitochondria, the primary sites of cellular respiration, are also the main intracellular producers of reactive oxygen species (ROS), with the superoxide (B77818) anion (O₂⋅−) being the principal ROS generated. nih.govmdpi.com Under physiological conditions, mitochondrial superoxide plays a crucial role as a signaling molecule in various cellular processes. nih.govyoutube.com However, an excessive production of O₂⋅− can lead to oxidative stress, a condition implicated in a wide range of pathologies and the aging process. nih.gov
This dual role of mitochondrial superoxide highlights its importance in maintaining cellular homeostasis. At low concentrations, it participates in redox signaling pathways that regulate functions such as cell differentiation and immune responses. nih.gov Conversely, elevated levels of mitochondrial superoxide can damage cellular components, including lipids, proteins, and mitochondrial DNA (mtDNA). This damage can initiate a detrimental cycle of further ROS production and ultimately lead to cell death. mdpi.com The delicate balance of mitochondrial superoxide is therefore critical for cell health, and its dysregulation is a key factor in the onset and progression of numerous diseases. nih.gov
Historical Context and Evolution of Mitochondrial Superoxide Detection Methodologies
The understanding of superoxide's biological significance began to take shape with the discovery of the enzyme superoxide dismutase (SOD) in 1969, which led to the "Superoxide Theory" of oxygen toxicity. nih.gov This theory posited that superoxide is a primary ROS from which other harmful species are derived. nih.gov Subsequent research identified mitochondria as a major source of cellular superoxide. nih.gov
Early methods for detecting superoxide included the use of probes like hydroethidine (HE). nih.govnih.gov HE can be oxidized by superoxide to form a fluorescent product, allowing for its detection within cells. nih.gov A significant advancement in the field was the development of mitochondria-targeted probes. One of the most widely used has been MitoSOX Red, a derivative of hydroethidine that is chemically modified to accumulate within the mitochondria. nih.govaatbio.com This targeting is typically achieved by attaching a lipophilic cation, such as triphenylphosphonium, to the probe molecule. nih.gov
Despite these advances, early-generation probes like MitoSOX Red have limitations. A key issue is their potential for non-specific oxidation by other reactive species, which can lead to an overestimation of superoxide levels. aatbio.com Furthermore, some probes can undergo side reactions or interact with other cellular components, such as DNA, which can complicate the interpretation of results. rupress.org
Rationale for Developing Highly Selective and Mitochondria-Targeted Fluorescent Probes
The limitations of existing probes created a clear need for the development of new tools with improved selectivity and reliability for detecting mitochondrial superoxide. nih.gov The ideal probe should be highly specific for O₂⋅−, minimizing reactions with other ROS and reactive nitrogen species (RNS). aatbio.com It should also be efficiently targeted to the mitochondria to ensure that the detected signal originates from this specific organelle. nih.gov
Furthermore, to overcome issues like DNA intercalation and other side reactions, newer probes have been designed with modified chemical structures. rupress.org The development of probes that can be used in a variety of experimental systems, from isolated mitochondria and cultured cells to in vivo animal models, is also a key objective. nih.gov This versatility allows for a more comprehensive understanding of the roles of mitochondrial superoxide in both health and disease. The ongoing effort to create more sophisticated and precise probes is crucial for advancing the field of redox biology. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C53H62DBrN3P |
|---|---|
Molecular Weight |
853.99 |
IUPAC Name |
6-[6-deuterio-3,8-bis(2,2-dimethylpropylamino)-6-phenylphenanthridin-5-yl]hexyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C53H63N3P.BrH/c1-52(2,3)39-54-42-31-33-47-48-34-32-43(55-40-53(4,5)6)38-50(48)56(51(49(47)37-42)41-23-13-9-14-24-41)35-21-7-8-22-36-57(44-25-15-10-16-26-44,45-27-17-11-18-28-45)46-29-19-12-20-30-46;/h9-20,23-34,37-38,51,54-55H,7-8,21-22,35-36,39-40H2,1-6H3;1H/q+1;/p-1/i51D; |
InChI Key |
FMTMQUAQVIOWNQ-UTANGQNASA-M |
SMILES |
CC(C)(C)CNC1=CC2=C(C=C1)C3=C(C=C(C=C3)NCC(C)(C)C)N(C2C4=CC=CC=C4)CCCCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MitoNeoD; Mito-NeoD; Mito Neo D; Mito-Neo-D; Mito Neo-D |
Origin of Product |
United States |
Molecular Design and Functional Principles of Mitoneod As a Superoxide Probe
Strategic Design for Mitochondria-Specific Accumulation
A critical aspect of MitoNeoD's design is its ability to accumulate rapidly and specifically within the mitochondrial matrix. This targeting is achieved through a key structural component.
Role of the Lipophilic Cation Moiety in Mitochondrial Targeting
This compound incorporates a triphenylphosphonium (TPP) lipophilic cation moiety researchgate.netacs.orgnih.govauckland.ac.nzmedkoo.comdcchemicals.comglpbio.comsigmaaldrich.comtargetmol.com. This positively charged, lipophilic group is crucial for its rapid and preferential accumulation within mitochondria researchgate.netacs.orgnih.govauckland.ac.nzmedkoo.comdcchemicals.comglpbio.comsigmaaldrich.comtargetmol.com. Mitochondria maintain a substantial negative membrane potential across their inner membrane, which electrostatically drives the uptake and concentration of lipophilic cations like TPP into the mitochondrial matrix nih.govspringernature.comacs.org. This mechanism allows this compound to achieve high concentrations specifically in the mitochondrial compartment, enabling localized superoxide (B77818) detection researchgate.netacs.orgnih.govauckland.ac.nzmedkoo.comdcchemicals.comglpbio.comsigmaaldrich.comtargetmol.com.
Mechanistic Basis of Superoxide Selectivity and Reactivity
This compound's ability to selectively react with superoxide, while minimizing reactions with other reactive oxygen species (ROS) or non-specific oxidation, is central to its utility.
The O2⋅−-Sensitive Reduced Phenanthridinium Moiety
The core of this compound's superoxide sensing capability lies in its O2⋅−-sensitive reduced phenanthridinium moiety researchgate.netacs.orgnih.govauckland.ac.nzmedkoo.comdcchemicals.comglpbio.comsigmaaldrich.comcore.ac.ukresearchgate.net. This component undergoes a specific reaction with superoxide. Upon reaction with O2⋅−, the reduced phenanthridinium moiety is oxidized to form a hydroxylated product, MitoNeoOH nih.govresearchgate.net. This reaction pathway is initiated by a one-electron oxidation mechanism, leading to the formation of a radical cation intermediate, which then reacts with superoxide to yield the diagnostic hydroxylated product nih.govresearchgate.net.
Enhanced Selectivity for O2⋅− via Carbon-Deuterium Bond
A significant enhancement in this compound's selectivity for superoxide over non-specific oxidation is achieved through the incorporation of a carbon-deuterium bond researchgate.netacs.orgnih.govauckland.ac.nzmedkoo.comdcchemicals.comglpbio.comsigmaaldrich.comtargetmol.comnih.govcore.ac.ukresearchgate.netresearchgate.net. This deuterium (B1214612) isotope effect plays a crucial role by hindering alternative pathways of non-specific two-electron oxidation that can occur with other phenanthridinium-based probes nih.govresearchgate.net. By specifically impeding these non-superoxide-driven oxidation pathways, the carbon-deuterium bond ensures that the probe's signal is predominantly a result of its interaction with O2⋅−, thereby improving the accuracy and specificity of superoxide detection researchgate.netacs.orgnih.govauckland.ac.nzmedkoo.comdcchemicals.comglpbio.comsigmaaldrich.comtargetmol.comnih.govcore.ac.ukresearchgate.netresearchgate.net.
Prevention of Non-Specific Biological Interactions
A common challenge with many fluorescent probes, particularly those based on phenanthridinium structures, is their tendency to intercalate into DNA, leading to artifacts and toxicity researchgate.netacs.orgnih.govauckland.ac.nzsigmaaldrich.comresearchgate.net. This compound's design explicitly addresses this issue.
Design Features Mitigating DNA Intercalation
This compound features a modified phenanthridinium moiety that is specifically engineered to prevent DNA intercalation researchgate.netacs.orgnih.govauckland.ac.nzmedkoo.comdcchemicals.comglpbio.comsigmaaldrich.comtargetmol.comnih.govresearchgate.net. This modification ensures that the probe's fluorescence signal is not artificially enhanced by DNA binding and that the probe does not exert toxic effects due to interference with nucleic acid function researchgate.netacs.orgnih.govauckland.ac.nzmedkoo.comdcchemicals.comglpbio.comsigmaaldrich.comtargetmol.comnih.govresearchgate.net. By mitigating this common side reaction, this compound offers a more reliable and less disruptive method for assessing mitochondrial superoxide levels in biological systems researchgate.netacs.orgnih.govauckland.ac.nzmedkoo.comdcchemicals.comglpbio.comsigmaaldrich.comtargetmol.comnih.govresearchgate.net.
Methodological Applications of Mitoneod in Preclinical Research Models
In Vitro Detection and Quantification of Mitochondrial Superoxide (B77818)
MitoNeoD's unique chemical structure allows for its effective use in detecting and quantifying mitochondrial superoxide, both in isolated mitochondrial preparations and diverse cellular systems, utilizing fluorescence-based methodologies.
Applications in Isolated Mitochondrial Preparations
This compound is a valuable probe for assessing changes in mitochondrial superoxide levels in isolated mitochondrial preparations glpbio.comaobious.commedkoo.comnih.govauckland.ac.nzinvivochem.com. Studies have shown that this compound exhibits negligible impact on the function of isolated mitochondria at concentrations below 25 µM, indicating its suitability for functional assessments without significant interference nih.gov. The uptake of this compound by isolated mitochondria can be qualitatively assessed using an electrode responsive to the triphenylphosphonium (TPP) cation, demonstrating its membrane potential-dependent accumulation within the mitochondria nih.gov.
Utilization in Diverse Cellular Systems
This compound's cell-permeable nature and mitochondrial targeting allow for its effective utilization in various cellular systems for mitochondrial superoxide measurement.
This compound has been successfully applied to measure mitochondrial superoxide in a range of cultured cell lines. This includes HEK-mitoGFP transgene cells, C2C12 cells, 3T3-L1 adipocytes, murine peritoneal macrophages, HBEC3-KT cells, and MLE-15 cells nih.govinvivochem.com.
Detailed Research Findings in Cultured Cell Lines:
Detection of Mitochondrial Superoxide Production : this compound can detect mitochondrial O2⋅− production within cells using confocal fluorescence microscopy glpbio.comnih.gov.
Response to Redox Modulators : In C2C12 cells, increasing O2⋅− production by the redox cycler menadione (B1676200) led to increased mitochondrial fluorescence when using this compound nih.gov.
Impact of DHODH Inhibition : In studies conducted under respiratory conditions, inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) by brequinar (B1684385) or vidofludimus (B1684499) was shown to increase mitochondrial superoxide, as measured by this compound.
Exosome-Induced ROS Production : this compound was used to demonstrate that exosomes from oxidized low-density lipoprotein (oxLDL)-treated adipocytes (oxLDL-Ad-Exo) significantly promoted mitochondrial reactive oxygen species (mtROS) production in macrophages, resulting in an approximate 50% increase in mean fluorescence invivochem.com.
LPS-induced Superoxide Production : In bone marrow-derived macrophages (BMDMs), this compound measured increased mitochondrial superoxide production following stimulation with lipopolysaccharide (LPS).
Table 1: Summary of this compound Applications and Findings in Cultured Cell Lines
| Cell Line | Stimulus/Condition | Observed Effect on Mitochondrial Superoxide (this compound Fluorescence) | Citation |
| C2C12 cells | Menadione (redox cycler) | Increased mitochondrial fluorescence | nih.gov |
| Undisclosed Cell Line | DHODH inhibitors (brequinar or vidofludimus) | Increased mitochondrial superoxide | |
| Murine peritoneal macrophages | Exosomes from oxLDL-treated adipocytes (oxLDL-Ad-Exo) | ~50% increase in mean fluorescence | invivochem.com |
| Bone marrow-derived macrophages (BMDMs) | Lipopolysaccharide (LPS) | Increased mitochondrial superoxide production |
This compound has also been applied to primary cell cultures, which more closely mimic in vivo physiological conditions compared to established cell lines.
Detailed Research Findings in Primary Cell Cultures:
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Stress : In mouse primary hepatocyte and hepatic macrophage cultures, this compound was used to confirm that oxygen-glucose deprivation followed by reoxygenation (OGD/R) stress triggers mitochondrial reactive oxygen species overproduction invivochem.com.
Lung Epithelial Cells : this compound has been utilized to detect mitochondrial reactive oxygen species generation in human and mouse primary lung epithelial cells.
Table 2: Summary of this compound Applications and Findings in Primary Cell Cultures
| Cell Type | Stimulus/Condition | Observed Effect on Mitochondrial Superoxide (this compound Fluorescence) | Citation |
| Mouse primary hepatocyte and hepatic macrophage cultures | Oxygen-glucose deprivation/reoxygenation (OGD/R) | Confirmed mitochondrial ROS overproduction | invivochem.com |
| Human/Mouse primary lung epithelial cells | Various treatments (e.g., ODN, PBS) | Detection of mtROS generation |
Fluorescence-Based Detection Methodologies
Confocal fluorescence microscopy is a key methodology employed with this compound for the detection and subcellular localization of mitochondrial superoxide glpbio.comnih.gov. This technique allows for the visualization of MitoNeoOH, the oxidized product of this compound, within the mitochondrial compartment nih.gov. Confocal microscopy is particularly useful for studying the spatial distribution and localization of molecules within cells due to its optical sectioning properties. It enables the measurement of fluorescence intensity, which can be proportional to the fluorophore concentration within compartments larger than the point spread function of the microscope. Studies have utilized confocal microscopy to observe the mitochondrial localization of MitoNeo and MitoNeoOH uptake in cells nih.gov.
Comparative Analysis and Advantages of Mitoneod over Existing Probes
Superiority to Ethidium-Based Probes (e.g., MitoSOX Red)
Ethidium-based probes, such as MitoSOX Red, have been widely used for mitochondrial superoxide (B77818) detection. However, their utility is often constrained by issues related to DNA intercalation and non-specific oxidation. MitoNeoD was engineered to overcome these limitations, providing a more reliable and specific measurement of mitochondrial O₂⋅−. researchgate.netnih.govnih.govmedkoo.comnih.gov
A major drawback of ethidium-based probes like MitoSOX Red is their propensity to intercalate into DNA. This intercalation significantly enhances their fluorescence, leading to artifacts and potentially distorting the interpretation of fluorescent signals as solely indicative of O₂⋅− production. Studies have shown that MitoSOX Red can stain a high percentage of nuclei (e.g., 78% ± 20% in certain cell fields under oxidizing conditions), and its fluorescence can increase 20- to 25-fold upon binding to double-stranded DNA. nih.govsigmaaldrich.com In contrast, this compound is specifically modified to prevent DNA intercalation. It contains bulky neopentyl groups within its phenanthridinium moiety, which sterically hinder its interaction with DNA. Consequently, the addition of DNA does not alter this compound's fluorescence, making it a more selective indicator of mitochondrial O₂⋅− formation without the confounding effects of nuclear staining. researchgate.netnih.govnih.govsigmaaldrich.comauckland.ac.nzmedkoo.comtargetmol.com
Table 1: Impact of DNA Intercalation on Probe Fluorescence
| Probe | DNA Intercalation | Fluorescence Enhancement with DNA | Nuclear Staining (under oxidizing conditions) |
| MitoSOX Red | Yes | 20-25 fold nih.govsigmaaldrich.com | High (e.g., 78% ± 20%) nih.gov |
| This compound | No | No change nih.gov | None nih.gov |
Ethidium-based probes also suffer from a lack of selectivity, as they can be oxidized by various reactive oxygen species (ROS) other than O₂⋅−, forming non-specific oxidation products. While the 2-hydroxy forms of these probes are specific for O₂⋅−, their assessment often requires advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to differentiate from non-specific products. nih.govnih.gov
This compound addresses this limitation through a unique structural feature: the incorporation of a carbon-deuterium bond. This isotopic modification enhances its selectivity for O₂⋅− over non-specific oxidation pathways, including those involving two-electron oxidation. The deuterium (B1214612) isotope effect, combined with the bulky group attached to the amino group, hinders direct two-electron oxidation to the corresponding ethidium (B1194527) analog, ensuring that the detected signal is more specifically attributed to O₂⋅−. researchgate.netnih.govnih.govsigmaaldrich.comauckland.ac.nzmedkoo.comnih.govtargetmol.com While this compound's increase in fluorescence upon oxidation may be less pronounced than that of MitoSOX Red, its superior selectivity makes it a more reliable tool for assessing mitochondrial O₂⋅− formation. nih.govmedkoo.com
Distinctive Features Among Mitochondria-Targeted Probes
Beyond its advantages over ethidium-based probes, this compound possesses several distinctive features that set it apart in the landscape of mitochondria-targeted probes:
Dual-Purpose Detection: this compound is a versatile probe capable of assessing O₂⋅− changes both in vitro by fluorescence and in vivo by mass spectrometry. This dual capability, particularly the in vivo mass spectrometry application, addresses a major unmet need in the field of mitochondrial O₂⋅− research, allowing for assessment in complex biological systems. researchgate.netnih.govnih.govsigmaaldrich.comauckland.ac.nzdigitalnz.org The fixed positive charge of its triphenylphosphonium (TPP) cation moiety significantly enhances sensitivity for compound detection by mass spectrometry, enabling the measurement of picomole per gram levels in tissue. nih.gov
Mitochondrial Accumulation: this compound incorporates a triphenylphosphonium lipophilic cation moiety, which facilitates its rapid and selective accumulation within the mitochondrial matrix. This targeting ensures that the probe effectively measures O₂⋅− specifically produced within this critical mitochondrial compartment. researchgate.netnih.govnih.govsigmaaldrich.comauckland.ac.nzmedkoo.comtargetmol.com
Robustness and Versatility: Research has demonstrated this compound to be a robust and versatile probe for assessing changes in mitochondrial O₂⋅− across various experimental models, ranging from isolated mitochondria to animal models. For example, in studies comparing wild-type mice with those administered MitoParaquat (MitoPQ), a compound known to increase mitochondrial superoxide, this compound detected approximately 1.5 times higher signal in MitoPQ-treated mice. researchgate.netnih.gov
Complementary Use with Other Redox-Sensitive Indicators in Multimodal Studies
While this compound offers high specificity for mitochondrial superoxide, its application can be further enhanced when used in conjunction with other redox-sensitive indicators in multimodal studies. This approach allows for a more comprehensive understanding of the complex redox environment within cells and tissues.
The ability of this compound to provide specific O₂⋅− measurements, especially in in vivo contexts using LC-MS/MS, complements the insights gained from other fluorescent protein biosensors or small-molecule probes that might assess different ROS species or general oxidative stress. This integrated approach can provide a more nuanced picture of mitochondrial redox biology, allowing researchers to differentiate between various ROS and understand their specific contributions to cellular processes. researchgate.netnih.govmdpi.com
Elucidating Mitochondrial Redox Signaling Pathways Through Mitoneod Application
Investigation of Mitochondrial Superoxide (B77818) Production Mechanisms
MitoNeoD has been instrumental in dissecting the intricate mechanisms underlying mitochondrial superoxide generation, offering insights into the contributions of electron transport chain (ETC) complexes and the impact of metabolic perturbations.
Contributions of Electron Transport Chain Complexes to O2⋅− Generation
The mitochondrial electron transport chain is a primary source of cellular ROS, with specific complexes implicated in O2⋅− production. Research utilizing tools like this compound has shed light on these contributions. Mitochondrial complex I is a major site of ROS generation, particularly under conditions that favor reverse electron transport (RET). auckland.ac.nznih.govaobious.com Such conditions include a highly reduced ubiquinone pool, elevated mitochondrial membrane potential, and accumulated metabolic substrates. auckland.ac.nznih.govaobious.com Superoxide can be generated at various sites within complex I, including the flavin mononucleotide (FMN) group, iron-sulfur clusters, and the Q binding site. auckland.ac.nz These sites are relatively accessible to the mitochondrial matrix, increasing the likelihood of electron leakage and subsequent O2⋅− formation. auckland.ac.nz
Complex III also contributes to mitochondrial superoxide production, typically originating from the semiquinone (SQ) radical at the quinone binding site proximal to the intermembrane space (Qp). nih.gov Studies have employed this compound to detect mitochondrial superoxide produced by RET, for instance, in pro-inflammatory macrophages. invivochem.com Furthermore, inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) has been shown to increase mitochondrial superoxide levels, as measured by this compound.
Impact of Metabolic Perturbations on Mitochondrial Superoxide Production
Metabolic perturbations can significantly influence mitochondrial superoxide production, contributing to various pathological states. For example, in conditions such as chronic kidney disease (CKD), significant metabolic alterations coupled with changes in redox status can lead to increased production of ROS, including superoxide.
This compound has been utilized to demonstrate that oxidized low-density lipoprotein (oxLDL) stimulates CD36-dependent mitochondrial ROS production in macrophages. This process involves a metabolic reprogramming where macrophages actively transport long-chain fatty acids into mitochondria while simultaneously suppressing fatty acid oxidation.
Table 1: Impact of oxLDL on Mitochondrial ROS Production in Macrophages
| Cell Type | Treatment (24 hours) | Mitochondrial Superoxide (Fold Increase vs. Basal) | Reference |
| Wild Type Murine Macrophages | oxLDL (20 µg/mL) | 3.4 | |
| CD36 Null Cells | oxLDL (20 µg/mL) | <0.5 |
Similarly, in lipopolysaccharide (LPS)-stimulated bone-marrow-derived macrophages, this compound studies have revealed that superoxide production occurs via reverse electron transport at complex I. This is driven by LPS-induced metabolic reprogramming, which elevates the proton motive force (primarily mitochondrial membrane potential) and sustains a reduced CoQ pool. invivochem.com Conversely, research has also indicated that hypoxia-induced decreases in ROS production within the mitochondrial matrix can be confirmed using this compound.
Characterization of Superoxide-Mediated Cellular Responses
Mitochondrial superoxide is not merely a damaging byproduct but also a critical signaling molecule that modulates various cellular responses. This compound facilitates the characterization of these redox-dependent modulations and inter-organellar communication.
Analysis of Redox-Dependent Modulation of Intracellular Signaling
Mitochondrial superoxide (O2⋅−) is a fundamental component of both oxidative damage and redox signaling pathways. medkoo.comresearchgate.netglpbio.com Mitochondrial ROS are recognized as essential activators of cellular responses to microenvironmental stressors. While superoxide itself is a charged radical anion with limited diffusion capacity outside mitochondria, mitochondrial superoxide dismutase (SOD2) plays a crucial role by converting it into highly diffusible hydrogen peroxide (H2O2). This conversion enables H2O2 to act as a secondary messenger, coupling metabolic changes that increase superoxide to broader redox messages.
Redox signals can operate within a single cellular compartment or extend between distinct compartments. Acute redox signaling from mitochondria to the cytosol often involves transient increases in ROS, predominantly H2O2 elevations, which can trigger post-translational modifications and other rapid cellular responses. This compound's ability to precisely assess changes in mitochondrial O2⋅− allows researchers to examine the diverse roles of mitochondrial O2⋅− production in both physiological and pathological contexts. medkoo.comresearchgate.netglpbio.com For instance, in studies comparing wild-type mice with those administered MitoParaquat (MitoPQ), a compound known to selectively increase mitochondrial superoxide in the heart, this compound detected a significantly higher signal in the MitoPQ-treated group. invivochem.com
Table 2: this compound Signal in Mouse Models of Superoxide Production
| Mouse Model | Mitochondrial Superoxide (Relative Signal) | Reference |
| Wild Type | 1.0 (Baseline) | invivochem.com |
| MitoParaquat-treated | ~1.5 times higher | invivochem.com |
Studies on Inter-organellar Communication Involving Mitochondrial O2⋅−
Mitochondrial O2⋅− production is central to both pathological processes and redox signaling. researchgate.net The concept of ROS-induced ROS release (RIRR) highlights a positive feedback mechanism involving mitochondrion-to-mitochondrion ROS signaling, leading to enhanced ROS production and potential release into the cytosol. This inter-organellar communication, particularly between mitochondria and other cellular components, is crucial for understanding processes such as aging.
This compound's capability to assess mitochondrial O2⋅− changes in various models, from isolated mitochondria to animal systems, provides a valuable tool for exploring the multifaceted roles of mitochondrial O2⋅− production in health and disease. medkoo.comresearchgate.netglpbio.com This includes its involvement as a mitochondria-derived signal regulating processes like macrophage cytokine production, underscoring the importance of inter-organellar communication in cellular responses. invivochem.com
Application of Mitoneod in Preclinical Disease Modeling and Mechanistic Studies
Cancer Biology Investigations
Analysis of Mitochondrial Superoxide (B77818) in Tumor Progression Mechanisms
Mitochondrial dysfunction and the associated oxidative stress are recognized contributors to the initiation and progression of tumors. auckland.ac.nznih.govnih.govnlk.czelifesciences.org Cancer cells frequently exhibit elevated levels of ROS, which, at moderate concentrations, can paradoxically promote tumorigenesis, metastasis, and resistance to therapeutic interventions. auckland.ac.nzresearchgate.netelifesciences.org MitoNeoD serves as an effective probe for quantifying mitochondrial superoxide within these complex biological systems. It has been utilized to evaluate mitochondrial ROS in various cell types, offering a more specific measurement compared to some conventional probes like MitoSOX Red, by mitigating issues such as DNA intercalation and non-specific oxidation. mpg.defishersci.cafishersci.ie
In studies investigating the impact of increased mitochondrial superoxide, this compound demonstrated its sensitivity and utility in in vivo models. For instance, when comparing wild-type mice with those administered MitoParaquat (MitoPQ), a compound known to selectively enhance mitochondrial superoxide production in the heart, this compound detected a significantly higher signal in the MitoPQ-treated group. mpg.de
The data presented below illustrates the comparative mitochondrial superoxide levels detected by this compound in different experimental conditions:
| Experimental Condition | Relative this compound Signal (Arbitrary Units) | Observation | Reference |
| Wild-Type Mice | 1.0 | Baseline | mpg.de |
| MitoParaquat-Treated Mice | ~1.5 | Increased mitochondrial superoxide | mpg.de |
This finding underscores this compound's capacity to quantitatively assess changes in mitochondrial superoxide, providing crucial data for understanding its involvement in tumor progression and other pathological states.
Evaluating Redox Homeostasis in Cancer Cell Metabolism
This compound has proven instrumental in evaluating mitochondrial ROS within the context of altered redox homeostasis in cancer cell metabolism. For example, in studies involving mouse primary hepatocytes and hepatic macrophages subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) stress—a model mimicking aspects of ischemia-reperfusion injury relevant to cancer and other conditions—this compound was employed to visualize mitochondrial ROS overproduction. Crucially, the administration of 5-aminolevulinate (5-ALA) was observed to attenuate this OGD/R-induced mitochondrial ROS overproduction, as evidenced by this compound staining. mpg.defishersci.ca This application highlights this compound's utility in mechanistic studies to elucidate how specific interventions or metabolic shifts impact mitochondrial redox status in disease models. The increased ROS production in cancer cells, often instigated by metabolic reprogramming, activates downstream survival pathways that further cancer progression and metastasis, emphasizing the importance of tools like this compound in dissecting these complex interactions. researchgate.net
Studies in Other Disease Models and Stress Conditions (e.g., Ischemia-Reperfusion Injury)
Beyond cancer research, this compound has been widely applied in various other disease models and stress conditions, particularly in the study of ischemia-reperfusion injury (IRI). This compound is recognized as an improved probe for detecting mitochondrial superoxide in vivo using the exomarker approach, and its utility in investigating changes in mitochondrial redox status in vivo has been validated. nih.gov
In the context of IRI, a pathological condition where mitochondrial dysfunction and oxidative stress are significant contributors to tissue damage, this compound provides critical insights. nih.govuni-konstanz.denih.gov In studies of acute myocardial ischemia-reperfusion injury, this compound has been used to detect mitochondrial superoxide, revealing a biphasic relationship where, while high doses of exogenous ROS are detrimental, low doses can offer protection to the heart against IRI. This compound's application in these studies helped to demonstrate that a primary increase in mitochondrial ROS can indeed lead to these observed changes. nih.gov Similarly, in models of hepatic ischemia-reperfusion (HIR) injury, this compound staining confirmed that 5-aminolevulinate (5-ALA) supplementation effectively attenuated HIR-induced mitochondrial ROS overproduction in the mouse liver. mpg.defishersci.careferencecitationanalysis.com This demonstrates this compound's capability to monitor the effectiveness of therapeutic strategies aimed at mitigating oxidative stress in IRI. Furthermore, this compound is considered a valuable tool for developing improved human-relevant preclinical models of coronary artery disease (CAD), facilitating the investigation of novel therapies targeting excessive mitochondrial ROS levels. fishersci.ie
Limitations and Methodological Considerations for Mitoneod Application
Potential for Off-Target Reactivity and Challenges in Interpretation
While MitoNeoD is engineered with features to minimize off-target reactivity, such as the neopentyl groups preventing DNA intercalation and the carbon-deuterium bond enhancing O2•− selectivity, the inherent reactivity of superoxide (B77818) and the complex nature of cellular redox biology still present challenges in interpretation. sigmaaldrich.comwikipedia.orgamericanelements.comguidetopharmacology.org Older probes, like DHE, are known to undergo oxidation through multiple mechanisms, yielding various products, where only 2-hydroxyethidium (2-OHE+) is a selective marker for O2•−, and their spectral overlap and DNA intercalation can significantly limit the reliability of fluorescent measurements. fishersci.at this compound was specifically designed to address these issues, offering improved specificity compared to its predecessors. sigmaaldrich.comwikipedia.orgamericanelements.comfishersci.at However, the highly reactive nature of O2•− means it can rapidly interact with other cellular components or transform into different reactive oxygen species, such as hydrogen peroxide (H2O2), thereby complicating the precise attribution of observed signals solely to O2•−. citeab.com Thus, while this compound significantly enhances the specificity of mitochondrial superoxide detection, careful experimental design and validation are crucial to accurately interpret findings within the broader context of cellular redox dynamics.
Considerations for Standardization and Reproducibility in Experimental Protocols
The successful and consistent application of this compound relies heavily on robust standardization and reproducibility in experimental protocols. The development of this compound aimed to overcome the limitations of previous methods, which were often "artifact prone" and had "limited applicability in vivo," suggesting an inherent improvement in its potential for standardized use. sigmaaldrich.comwikipedia.orgamericanelements.com The dual detection capabilities of this compound, allowing for both fluorescence-based in vitro measurements and mass spectrometry (LC-MS/MS) for in vivo assessment, offer avenues for cross-validation and can contribute to enhanced reproducibility across different experimental setups. fishersci.sesigmaaldrich.comwikipedia.orgamericanelements.com LC-MS/MS, in particular, addresses a significant unmet need for in vivo O2•− assessment, providing a more quantitative and less artifact-prone method. sigmaaldrich.com
However, achieving high reproducibility requires meticulous attention to experimental details. General challenges in scientific reproducibility, such as variations in reagents, cell lines, animal models, and precise execution of protocols, remain pertinent. fishersci.ca Establishing optimal probe concentrations and appropriate experimental durations, as highlighted for other mitochondrial probes, is critical for this compound to ensure accurate and consistent detection of mitochondrial superoxide. easychem.org Transparent reporting of experimental conditions and data analysis methods is essential to facilitate the replication of studies utilizing this compound.
Influence of Mitochondrial Microenvironment on Probe Performance
The performance of this compound is intrinsically linked to the specific microenvironment within the mitochondria. Its accumulation within the mitochondrial matrix is driven by the mitochondrial membrane potential, a key characteristic of the mitochondrial microenvironment. sigmaaldrich.comwikipedia.orgamericanelements.comguidetopharmacology.org This dependence means that alterations in membrane potential, often indicative of mitochondrial health or dysfunction, directly influence the probe's localization and, consequently, its ability to detect O2•−.
Future Perspectives in Mitoneod Enabled Research
Advancements in Superoxide (B77818) Probe Design Inspired by MitoNeoD Principles
The innovative design of this compound has set a new benchmark for the development of highly specific and reliable superoxide probes. nih.gov Key features of its molecular architecture, such as the incorporation of bulky neopentyl groups to prevent DNA intercalation and the strategic placement of a carbon-deuterium bond to enhance selectivity for superoxide, are principles that are likely to guide the design of future probes. nih.govmedkoo.com
The prevention of DNA binding is a critical advancement, as it mitigates the risk of artifacts and cellular toxicity associated with some earlier-generation probes that can accumulate in the nucleus and interfere with genetic material. nih.gov The neopentyl groups serve as steric shields, effectively blocking the interaction of the probe's phenanthridinium core with DNA. nih.gov This design element ensures that the fluorescent signal predominantly reflects mitochondrial superoxide production.
Furthermore, the carbon-deuterium bond at a key position in the molecule increases its stability against non-specific oxidation, thereby improving its selectivity for superoxide over other reactive oxygen species (ROS). nih.govsigmaaldrich.com This enhanced selectivity is crucial for accurately dissecting the specific roles of superoxide in complex biological processes.
Future advancements in probe design inspired by this compound may focus on:
Multiplexing Capabilities: Developing probes with distinct spectral properties to enable the simultaneous detection of multiple ROS or other mitochondrial parameters alongside superoxide. Probes like MitoBright ROS Deep Red, with its long-wavelength emission, exemplify the move towards spectral separation to allow for co-staining with other fluorescent markers.
Enhanced In Vivo Imaging: Improving the pharmacokinetic and pharmacodynamic properties of probes for non-invasive, real-time imaging of superoxide dynamics in living organisms. This could involve modifications to enhance tissue-specific targeting or the incorporation of moieties for detection by techniques like positron emission tomography (PET). researchgate.net
Ratiometric Sensing: Designing probes that exhibit a ratiometric fluorescent response, where the ratio of fluorescence at two different wavelengths changes upon reaction with superoxide. This would provide a more quantitative and internally controlled measurement, less susceptible to variations in probe concentration or excitation intensity.
The principles embodied in this compound's design are thus not only a solution to existing challenges in ROS detection but also a foundation for the next generation of sophisticated molecular tools for redox biology.
Integration with Multi-Omics Approaches for Comprehensive Mechanistic Insights
The precise measurement of mitochondrial superoxide production afforded by this compound is a valuable data point that can be powerfully integrated with multi-omics approaches to gain a more holistic understanding of cellular and organismal physiology. While direct studies integrating this compound with multi-omics are still emerging, the potential for such synergy is vast. By correlating superoxide levels with changes in the transcriptome, proteome, and metabolome, researchers can uncover novel mechanistic links between mitochondrial dysfunction and disease pathogenesis.
Integrated analyses could reveal, for instance, how specific levels of mitochondrial superoxide influence gene expression patterns (transcriptomics), alter protein modifications and abundance (proteomics), and rewire metabolic pathways (metabolomics). mdpi.commdpi.com This multi-layered approach can provide a comprehensive picture of the cellular response to oxidative stress and help to identify key nodes in signaling pathways that are modulated by mitochondrial superoxide.
Table 1: Potential Multi-Omics Integration with this compound Data
| Omic Layer | Potential Insights from Integration with this compound Data |
| Transcriptomics | Identification of genes and signaling pathways that are transcriptionally regulated by mitochondrial superoxide. |
| Proteomics | Characterization of post-translational modifications and changes in protein expression profiles in response to altered superoxide levels. |
| Metabolomics | Elucidation of how mitochondrial superoxide impacts metabolic pathways, including energy metabolism, amino acid synthesis, and lipid metabolism. |
Such an integrated systems biology approach will be instrumental in moving beyond simple correlations to a more causative understanding of the role of mitochondrial superoxide in health and disease.
Expanding the Application of this compound to Novel Biological Systems and Physiologies
The versatility of this compound, demonstrated in its use from isolated mitochondria to animal models, opens the door for its application in a wide range of previously unexplored biological contexts. nih.govnih.gov Its ability to provide reliable measurements of mitochondrial superoxide in vivo makes it particularly valuable for studying complex physiological and pathological processes. nih.gov
Future research is poised to leverage this compound to investigate the role of mitochondrial superoxide in a variety of novel biological systems and disease models, including:
Neurodegenerative Diseases: Given the strong implication of mitochondrial dysfunction and oxidative stress in conditions like Alzheimer's and Parkinson's disease, this compound could be instrumental in elucidating the precise role of superoxide in neuronal cell death and disease progression. mdpi.comnih.govnih.gov
Cancer Biology: The role of ROS in cancer is complex, with evidence suggesting both pro- and anti-tumorigenic effects. This compound can help to dissect the specific contributions of mitochondrial superoxide to cancer cell proliferation, metastasis, and response to therapy. nih.govnih.gov
Cardiovascular Diseases: While already used to study cardiac tissue, the application of this compound can be expanded to investigate a broader range of cardiovascular pathologies, such as atherosclerosis, hypertension, and heart failure, where mitochondrial ROS are known to play a significant role. mdpi.comnih.govnih.gov
Immunology and Inflammation: Macrophages and other immune cells produce ROS as part of their function. This compound can be used to study the role of mitochondrial superoxide in immune cell signaling, inflammation, and the pathogenesis of inflammatory diseases.
Aging: The free radical theory of aging posits a central role for ROS in the aging process. This compound provides a tool to directly test this hypothesis by measuring mitochondrial superoxide levels in different tissues and model organisms over their lifespan.
By expanding the application of this compound to these and other novel biological systems, researchers can gain deeper insights into the fundamental roles of mitochondrial superoxide in a wide spectrum of physiological and pathophysiological states.
Q & A
Q. What is the role of MitoNeoD in detecting mitochondrial reactive oxygen species (ROS), and how does it compare to other ROS-sensitive dyes like MitoSOX or DCFDA?
this compound is a fluorescent dye optimized for detecting mitochondrial ROS in live-cell assays. Unlike MitoSOX (which primarily detects superoxide) or DCFDA (a general oxidative stress indicator), this compound offers specificity for mitochondrial ROS via its subcellular targeting. Methodologically, its use requires validation with mitochondrial inhibitors (e.g., rotenone for Complex I inhibition) and ROS scavengers (e.g., mitoTEMPO) to confirm signal specificity. Flow cytometry or fluorescence-activated cell sorting (FACS) is recommended for quantification, as shown in CRISPRi-based studies using K562 cells .
Q. How can researchers optimize this compound staining protocols for different cell lines?
Optimization involves titrating dye concentration (typically 1–10 µM) and incubation time (15–60 minutes) to balance signal intensity and cytotoxicity. Pre-treatment with metabolic modulators (e.g., oligomycin to induce mitochondrial stress) can enhance ROS detection. Include controls with unstained cells and cells treated with ROS-inducing agents (e.g., antimycin A) to establish dynamic range. Pilot experiments using fluorescence microscopy are advised to confirm mitochondrial localization .
Q. What are the critical controls required when using this compound to ensure data validity?
Essential controls include:
- Negative controls : Cells treated with ROS scavengers (e.g., NAC or mitoQ).
- Positive controls : Cells exposed to mitochondrial stressors (e.g., FCCP or H2O2).
- Compensation controls : For flow cytometry, single-stained samples to address spectral overlap.
- Viability controls : Co-staining with propidium iodide to exclude dead cells. Replicate experiments (N ≥ 3) are critical due to variability in ROS burst kinetics .
Advanced Research Questions
Q. How can CRISPRi knockdown experiments be integrated with this compound to study genetic regulators of mitochondrial ROS?
CRISPRi (CRISPR interference) enables targeted gene repression to dissect ROS regulatory pathways. After transfection with sgRNAs targeting genes of interest (e.g., NRF2 or SOD2), treat cells with this compound and sort into high/low ROS populations via FACS. Use next-generation sequencing to quantify guide enrichment (log2 fold-representation) between ROS populations. Normalize data to non-targeting guides and validate findings with orthogonal assays (e.g., qPCR for antioxidant gene expression) .
Q. What statistical approaches are recommended for analyzing contradictory this compound data across experimental replicates?
Contradictions often arise from technical variability (e.g., dye batch differences) or biological heterogeneity (e.g., cell cycle-dependent ROS fluctuations). Apply mixed-effects models to account for replicate-specific variance. Use robust normalization (e.g., quantile normalization for FACS data) and outlier detection methods (e.g., Grubbs’ test). Pairwise comparisons (t-tests or ANOVA) should include Bonferroni correction for multiple hypotheses. For CRISPRi studies, ensure guide representation thresholds are met to avoid false positives .
Q. How can this compound data be contextualized within multi-omics studies of mitochondrial dysfunction?
Integrate this compound-derived ROS metrics with transcriptomic (RNA-seq) or metabolomic (LC-MS) datasets. For example:
- Cluster ROS-high cells by gene expression profiles to identify pathways co-regulated with oxidative stress.
- Correlate ROS levels with metabolites like ATP/ADP ratios or glutathione levels.
- Use machine learning (e.g., random forests) to predict ROS states from omics features. Ensure batch correction and metadata harmonization across datasets .
Q. What are the limitations of this compound in long-term ROS monitoring, and how can they be mitigated?
this compound’s fluorescence can photobleach or leak from mitochondria over extended periods (>24 hours). For longitudinal studies:
- Use low-light imaging settings and antioxidant-free media.
- Combine with genetically encoded biosensors (e.g., mito-roGFP) for cross-validation.
- Employ time-lapse microscopy with hypoxia chambers to maintain physiological conditions. Calibrate dye retention rates using mitochondrial membrane potential dyes (e.g., TMRM) .
Methodological Best Practices
Q. How should researchers design a hypothesis-driven study using this compound?
Apply the P-E/I-C-O framework:
- Population (P) : Define cell type(s) and culture conditions.
- Exposure/Intervention (E/I) : Specify ROS-inducing agents or genetic perturbations.
- Comparison (C) : Include untreated cells and scavenger-treated controls.
- Outcome (O) : Quantify ROS via fluorescence intensity or FACS-sorted population ratios. Pre-register protocols to enhance reproducibility .
Q. What are the ethical considerations when using this compound in human-derived cell lines?
For primary cells or patient-derived samples:
- Obtain informed consent and IRB approval for biospecimen use.
- Anonymize data and adhere to GDPR/HIPAA guidelines.
- Disclose potential conflicts of interest (e.g., funding from dye manufacturers) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
